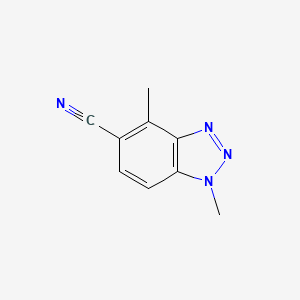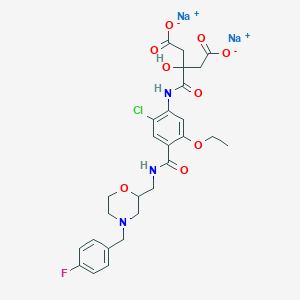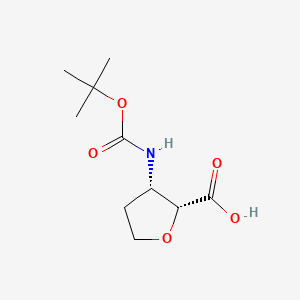
N,N-didodecyl-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-didodecyl-2-hydroxyacetamide: is a chemical compound belonging to the class of N,N-dialkyl-2-hydroxyacetamides. These compounds are known for their applications in various fields, including solvent extraction processes, particularly in the nuclear industry for the separation of actinides from high-level liquid waste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-didodecyl-2-hydroxyacetamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecylamine+Glyoxylic Acid→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N-didodecyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-didodecyl-2-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as an extractant in solvent extraction processes for the separation of actinides from high-level liquid waste.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the nuclear industry for the reprocessing of spent nuclear fuel and the separation of valuable elements
Mecanismo De Acción
The mechanism of action of N,N-didodecyl-2-hydroxyacetamide involves its ability to form complexes with metal ions. The compound interacts with metal ions through its hydroxyl and amide groups, facilitating the extraction and separation of these ions from complex mixtures. This property is particularly useful in the nuclear industry for the separation of actinides from high-level liquid waste .
Comparación Con Compuestos Similares
- N,N-dioctyl-2-hydroxyacetamide
- N,N-didecyl-2-hydroxyacetamide
- N,N-dihexyl-2-hydroxyacetamide
Comparison: N,N-didodecyl-2-hydroxyacetamide is unique due to its longer alkyl chains, which enhance its lipophilicity and extraction efficiency. Compared to its shorter-chain counterparts, it exhibits superior performance in solvent extraction processes, particularly in the separation of actinides from high-level liquid waste .
Propiedades
Fórmula molecular |
C26H53NO2 |
|---|---|
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
N,N-didodecyl-2-hydroxyacetamide |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3 |
Clave InChI |
WOINIHBUMSBPQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)







![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)




